molecular formula C11H12N2O4 B1416579 Methyl 4-(cyclopropylamino)-3-nitrobenzoate CAS No. 848819-82-9

Methyl 4-(cyclopropylamino)-3-nitrobenzoate

Cat. No.: B1416579
CAS No.: 848819-82-9
M. Wt: 236.22 g/mol
InChI Key: YSAHAGVMRONZEL-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopropylamino)-3-nitrobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a cyclopropylamino group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate typically involves the nitration of methyl 4-aminobenzoate followed by the introduction of the cyclopropylamino group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then reacted with cyclopropylamine under suitable conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(cyclopropylamino)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired oxidation state and functional group transformations.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: Methyl 4-(cyclopropylamino)-3-aminobenzoate.

    Substitution: 4-(cyclopropylamino)-3-nitrobenzoic acid.

    Oxidation: Products would vary based on the specific oxidation conditions used.

Scientific Research Applications

Chemistry: Methyl 4-(cyclopropylamino)-3-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it valuable in the development of new molecules for research purposes.

Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential pharmacological properties. The presence of the nitro and cyclopropylamino groups can impart biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties tailored for various applications.

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopropylamino)-3-nitrobenzoate would depend on its specific application and target. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components and exert effects.

Comparison with Similar Compounds

    Methyl 3-(cyclopropylamino)-4-nitrobenzoate: Similar structure but with different positions of the nitro and cyclopropylamino groups.

    Methyl 4-(cyclopropylamino)-2-nitrobenzoate: Another positional isomer with the nitro group at the 2-position.

    Methyl 4-(cyclopropylamino)-3-chlorobenzoate: Similar compound with a chloro group instead of a nitro group.

Uniqueness: Methyl 4-(cyclopropylamino)-3-nitrobenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The combination of the nitro and cyclopropylamino groups in the 3- and 4-positions, respectively, provides distinct chemical and physical properties compared to its isomers and analogs.

Properties

IUPAC Name

methyl 4-(cyclopropylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-17-11(14)7-2-5-9(12-8-3-4-8)10(6-7)13(15)16/h2,5-6,8,12H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAHAGVMRONZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2CC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654660
Record name Methyl 4-(cyclopropylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848819-82-9
Record name Methyl 4-(cyclopropylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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